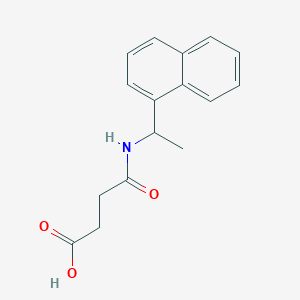

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXHLAOQYCBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391627 | |

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802906-00-9 | |

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

This technical guide provides a detailed, methodology-driven approach for the comprehensive structural elucidation of the novel chiral molecule, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and self-validating workflow, integrating modern spectroscopic techniques to unambiguously determine the molecule's constitution, connectivity, and stereochemistry.

Introduction: Unveiling a Chiral Naphthalenylethylamino Derivative

The target molecule, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, presents an interesting structural challenge. It combines a bulky, aromatic naphthalene moiety with a chiral ethylamine linker, an amide functionality, and a succinamic acid backbone. The presence of a stereocenter at the ethylamine group necessitates a thorough stereochemical investigation in addition to the standard constitutional analysis. This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments to build a complete and validated structural picture.

Section 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial phase of any structure elucidation is to establish the molecular formula and identify the key functional groups present. This foundational data provides the building blocks for the more detailed connectivity analysis that follows.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and, consequently, the molecular formula. This is a critical first step that constrains all subsequent structural hypotheses.

Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-QTOF mass spectrometer.

-

Ionization Mode: Analyze the sample in both positive and negative ion modes to maximize the chances of observing the molecular ion. In positive mode, expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is anticipated due to the carboxylic acid moiety.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-1000.

-

Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental composition.

Expected Data & Interpretation:

| Predicted Ion | Predicted Exact Mass |

| [M+H]⁺ | C₁₆H₁₈NO₃⁺ |

| [M-H]⁻ | C₁₆H₁₆NO₃⁻ |

The obtained high-resolution mass should be within a 5 ppm error margin of the calculated theoretical mass for the predicted molecular formula, C₁₆H₁₇NO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by identifying their characteristic vibrational frequencies.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3200 | N-H (Amide) | Stretch | Medium, sharp peak |

| 3300-2500 | O-H (Carboxylic Acid) | Stretch | Very broad and strong |

| ~1710 | C=O (Carboxylic Acid) | Stretch | Strong and sharp |

| ~1650 | C=O (Amide I band) | Stretch | Strong and sharp |

| ~1550 | N-H (Amide II band) | Bend | Medium to strong |

| ~3050 | C-H (Aromatic) | Stretch | Weak to medium |

| ~2950 | C-H (Aliphatic) | Stretch | Medium |

The presence of these key bands provides strong initial evidence for the proposed amide and carboxylic acid functionalities within the molecule.

Section 2: Unraveling the Carbon-Proton Framework with 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: General NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and prevent the exchange of labile protons (NH and OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy: The Proton Inventory

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their coupling patterns (revealing adjacent protons).

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | br s | 1H | Carboxylic acid OH | Highly deshielded, exchangeable proton. |

| ~8.2-7.4 | m | 7H | Naphthalene Ar-H | Characteristic aromatic region for naphthalene. |

| ~8.0 | d | 1H | Amide N-H | Deshielded due to amide resonance, coupled to the adjacent CH. |

| ~5.2 | m | 1H | N-CH-CH₃ | Chiral center, coupled to both the amide NH and the methyl group. |

| ~2.5 | t | 2H | -CH₂-COOH | Methylene group adjacent to the carboxylic acid. |

| ~2.3 | t | 2H | -CO-CH₂- | Methylene group adjacent to the amide carbonyl. |

| ~1.5 | d | 3H | -CH-CH₃ | Coupled to the methine proton of the chiral center. |

¹³C NMR and DEPT: The Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~174 | C | Carboxylic acid C=O |

| ~172 | C | Amide C=O |

| ~140-120 | C & CH | Naphthalene Ar-C |

| ~50 | CH | N-CH-CH₃ |

| ~31 | CH₂ | -CH₂-COOH |

| ~29 | CH₂ | -CO-CH₂- |

| ~22 | CH₃ | -CH-CH₃ |

2D NMR: Piecing the Puzzle Together

2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.

2.3.1 COSY (Correlation Spectroscopy): H-H Connectivity

Rationale: The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the molecule.

Expected Key COSY Correlations:

-

The amide N-H proton will show a correlation to the methine proton of the chiral center (N-CH-CH₃).

-

The methine proton (N-CH-CH₃) will correlate with the protons of the adjacent methyl group (-CH-CH₃).

-

The two methylene groups of the succinamic acid backbone (-CO-CH₂- and -CH₂-COOH) will show a correlation to each other.

2.3.2 HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Connectivity

Rationale: The HSQC spectrum maps protons directly to the carbons they are attached to, providing a definitive link between the ¹H and ¹³C assignments.

Expected Key HSQC Correlations:

-

Each aromatic proton signal will correlate to its corresponding aromatic carbon signal.

-

The aliphatic proton signals for the methine, methylenes, and methyl group will each correlate to their respective carbon signals identified in the ¹³C spectrum.

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

Rationale: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different spin systems and establishing the overall molecular structure.

Expected Key HMBC Correlations:

-

The amide N-H proton should show a correlation to the amide carbonyl carbon (~172 ppm) and the methine carbon of the chiral center (~50 ppm).

-

The methine proton (N-CH-CH₃) will show correlations to the carbons of the naphthalene ring and the amide carbonyl carbon.

-

The protons of the methylene group adjacent to the amide carbonyl (-CO-CH₂-) will show a correlation to the amide carbonyl carbon.

-

The protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH) will show a correlation to the carboxylic acid carbonyl carbon (~174 ppm).

Section 3: Stereochemical Assignment of the Chiral Center

The molecule possesses a chiral center at the 1-naphthalen-1-ylethylamino moiety. Determining the enantiomeric purity and absolute configuration is a critical final step in the elucidation process.

Chiral Derivatization for NMR Analysis

Rationale: Enantiomers are indistinguishable in an achiral NMR solvent. By reacting the molecule with a chiral derivatizing agent (CDA), a pair of diastereomers is formed, which will have distinct NMR spectra.[4][5][6][7] The integration of the signals for each diastereomer can be used to determine the enantiomeric excess (e.e.).

Experimental Protocol: Mosher's Acid Derivatization

-

Reaction: React the carboxylic acid group of the target molecule with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) separately in the presence of a non-chiral base (e.g., pyridine). This will form two different diastereomeric esters.

-

NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of each diastereomeric mixture.

-

Data Analysis: Compare the spectra. If the original sample was a racemate, the spectrum of the (R)-Mosher's ester will show two sets of signals for the diastereomers. The relative integration of these signals will determine the e.e. A similar result will be seen with the (S)-Mosher's ester.

Advanced Methods for Absolute Configuration

Determining the absolute configuration (R or S) is more complex and often requires more advanced techniques such as:

-

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the absolute configuration.

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration by comparing the experimental spectrum to quantum chemical calculations.

Section 4: Data Synthesis and Final Structure Confirmation

The final step is to integrate all the data from the various spectroscopic techniques to build a coherent and self-validating structural assignment.

Workflow for Structure Confirmation:

Caption: Workflow for the structural elucidation of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.

Conclusion

The structural elucidation of a novel molecule like 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid requires a systematic and multi-faceted analytical approach. By combining the foundational data from mass spectrometry and infrared spectroscopy with the detailed connectivity information from a suite of 1D and 2D NMR experiments, a confident constitutional assignment can be made. The final, and crucial, step of stereochemical analysis through chiral derivatization or X-ray crystallography completes the full structural picture. This guide provides a robust framework for researchers to confidently and accurately characterize this and other complex chiral molecules.

References

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules. Retrieved from [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

NMR derivatization protocol for chiral recognition of racemic primary... (2021). ResearchGate. Retrieved from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved from [Link]

-

4-(1-Naphthyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

-

Differentiation of Chiral Compounds Using NMR Spectroscopy. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. While this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from analogous structures to present a detailed examination of its properties, a robustly designed synthesis protocol, and an exploration of its prospective applications. The primary objective is to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and evaluate this compound in a laboratory setting.

Introduction and Chemical Identity

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a carboxylic acid derivative characterized by the presence of a naphthalene moiety, an ethylamino linker, and a butanoic acid chain. The incorporation of the bulky, aromatic naphthalene group is anticipated to impart significant steric and electronic effects, influencing the molecule's solubility, reactivity, and biological interactions. The amide linkage provides structural rigidity and potential for hydrogen bonding, while the terminal carboxylic acid group offers a site for further functionalization or salt formation, enhancing its potential as a versatile building block in drug design and discovery.

CAS Number: 802906-00-9

Molecular Formula: C₁₆H₁₇NO₃

Molecular Weight: 271.31 g/mol

| Property | Value | Source |

| CAS Number | 802906-00-9 | BLDpharm[1] |

| Molecular Formula | C₁₆H₁₇NO₃ | BLDpharm[1] |

| Molecular Weight | 271.31 | BLDpharm[1] |

Proposed Synthesis Protocol

The synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid can be efficiently achieved through the nucleophilic acyl substitution of succinic anhydride with 1-(naphthalen-1-yl)ethanamine. This reaction is a classic example of ring-opening of an anhydride by an amine to form an amide and a carboxylic acid.

Synthesis Workflow

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.1 mol) of succinic anhydride in 100 mL of anhydrous dichloromethane. Stir the solution at room temperature until the anhydride is completely dissolved.

-

Addition of Amine: To the stirred solution, add 17.1 g (0.1 mol) of 1-(naphthalen-1-yl)ethanamine dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature at 20-25°C using a water bath if necessary.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer with 2 x 50 mL of 1 M HCl to remove any unreacted amine, followed by 2 x 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a crystalline solid.

Physicochemical and Spectroscopic Characterization (Predicted)

| Parameter | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Based on similar aromatic amides and carboxylic acids. |

| Melting Point | 130-150 °C | The presence of the naphthalene ring and hydrogen bonding capabilities of the amide and carboxylic acid groups would lead to a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents; soluble in aqueous base. | The carboxylic acid moiety will allow for deprotonation and solubility in basic aqueous solutions. The large naphthalene group will limit water solubility at neutral pH. |

| ¹H NMR | Aromatic protons of the naphthalene ring (7-8 ppm), a multiplet for the ethyl group's CH, a doublet for the ethyl group's CH₃, and multiplets for the two CH₂ groups of the butanoic acid chain. A broad singlet for the carboxylic acid proton (>10 ppm) and a doublet for the amide N-H proton. | Based on standard chemical shifts for these functional groups. |

| ¹³C NMR | Aromatic carbons of the naphthalene ring (120-140 ppm), two carbonyl carbons (amide and carboxylic acid, ~170-180 ppm), and aliphatic carbons for the ethyl and butanoic acid moieties. | Based on standard chemical shifts. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), C=O stretches for the amide and carboxylic acid (~1640 and ~1700 cm⁻¹, respectively), and aromatic C=C stretches. | Characteristic vibrational frequencies for the present functional groups. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 272.12. | Calculated based on the molecular formula. |

Potential Applications in Drug Discovery and Development

The structural motifs present in 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid suggest several potential applications in the field of drug discovery.

As a Scaffold for Novel Therapeutics

The naphthalene ring is a well-known pharmacophore present in numerous approved drugs, often contributing to receptor binding through hydrophobic and π-stacking interactions. The carboxylic acid functionality provides a handle for the synthesis of a library of derivatives, such as esters and amides, to explore structure-activity relationships (SAR).

Potential Biological Targets

-

Enzyme Inhibition: The carboxylic acid group can act as a mimic of a substrate's carboxylate, potentially inhibiting enzymes such as proteases or histone deacetylases (HDACs).

-

Receptor Modulation: The naphthalene moiety could facilitate binding to nuclear hormone receptors or other receptors with hydrophobic ligand-binding pockets.

Signaling Pathway Diagram

Caption: Potential mechanism of action for the target compound.

Safety and Handling

While specific toxicity data for 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is unavailable, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid represents a molecule of significant interest for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical identity, a detailed protocol for its synthesis, and an informed perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further exploration into the properties and utility of this and related compounds.

References

Sources

Physicochemical Characterization of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid (CAS No. 802906-00-9). In drug discovery and development, a thorough understanding of a compound's fundamental physical and chemical properties is paramount. These properties govern a molecule's behavior from formulation and manufacturing to its pharmacokinetic and pharmacodynamic profile. While 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is commercially available for research purposes, a comprehensive public dataset of its experimental physicochemical properties is not yet established. This guide, therefore, serves as a roadmap for researchers and scientists, outlining the critical experimental protocols and theoretical considerations necessary to robustly characterize this and other novel compounds. We present detailed, field-proven methodologies for determining molecular structure, aqueous solubility, thermal properties, and the acid dissociation constant (pKa), grounding each protocol in the principles of scientific integrity and experimental causality.

Introduction: The Imperative for Physicochemical Profiling

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is contingent upon a meticulous and early-stage evaluation of its physicochemical properties. These characteristics are the bedrock upon which successful drug development is built, influencing everything from manufacturability and stability to bioavailability and patient safety. The subject of this guide, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, identified by the Chemical Abstracts Service (CAS) number 802906-00-9, represents a typical starting point in many research endeavors: a compound with potential, but without a well-documented property profile.[1]

The presence of a carboxylic acid, an amide, a chiral center, and a bulky naphthalenyl group within its structure suggests a complex interplay of properties that will dictate its behavior. For instance, the carboxylic acid moiety will ionize, making its solubility and permeability highly dependent on pH. The bulky, hydrophobic naphthalene group will likely decrease aqueous solubility, posing challenges for formulation. Understanding these attributes is not an academic exercise; it is a critical, decision-driving process in preclinical development.

This guide provides both a predictive overview and a practical experimental framework for the comprehensive characterization of this molecule.

Molecular Structure and In Silico Property Prediction

Prior to embarking on extensive experimental characterization, it is prudent to establish the definitive molecular structure and to leverage computational tools to predict key physicochemical parameters. These in silico predictions, while not a substitute for experimental data, are invaluable for guiding experimental design and anticipating potential challenges.

Chemical Structure

The unambiguous identification of the molecule is the first step. The structure of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is as follows:

Caption: 2D Structure of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.

Predicted Physicochemical Properties

In the absence of experimental data for the title compound, we present predicted values for a structurally analogous compound, 4-[(naphthalen-1-yl)amino]-4-oxobutanoic acid. These predictions, generated using established computational algorithms, offer a baseline for what might be expected experimentally. It is critical to note that the ethyl substituent on the chiral carbon in the title compound will likely increase lipophilicity (higher logP) and slightly alter the pKa compared to these values.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₈H₁₉NO₃ | Defines the exact elemental composition. |

| Molecular Weight | 297.35 g/mol | Influences diffusion, bioavailability, and formulation. |

| logP | 1.36 | A measure of lipophilicity; impacts absorption, membrane permeability, and metabolism.[2] |

| Aqueous Solubility (logS) | -2.32 | Predicts how much compound can dissolve; critical for oral bioavailability and formulation.[2] |

| pKa (Acidic) | ~4.5 - 5.0 | The pH at which the carboxylic acid is 50% ionized; governs solubility and absorption in the GI tract. |

| Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility.[2] |

| Hydrogen Bond Acceptors | 5 | Influences binding to target proteins and solubility.[2] |

| Polar Surface Area | 77.76 Ų | Correlates with membrane permeability. |

Disclaimer: These are computationally predicted values for a similar compound and must be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections detail the essential experimental procedures required to obtain definitive physicochemical data for 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.

Molecular Structure and Solid-State Confirmation: Single-Crystal X-ray Diffraction

Expertise & Experience: Single-crystal X-ray diffraction (SCD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule.[3][4] This technique not only confirms the covalent connectivity but also reveals the molecule's conformation, stereochemistry, and the intermolecular interactions (e.g., hydrogen bonding) that dictate how molecules pack in the solid state. This information is invaluable for understanding polymorphism, which can have profound effects on a drug's stability, solubility, and bioavailability.

Experimental Protocol:

-

Crystal Growth (Self-Validating System): The primary challenge is obtaining diffraction-quality single crystals. This is often an empirical process.

-

Solvent Selection: Begin by screening for solvents in which the compound has moderate solubility. Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene).

-

Methodology: The most common and effective method is slow evaporation. Dissolve the compound in a chosen solvent to near-saturation in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. High-quality crystals should form over several days to weeks. Other methods to explore include vapor diffusion and slow cooling of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

-

The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

The atomic positions are refined against the experimental data to generate the final, precise molecular structure.

-

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Aqueous Solubility: Equilibrium Shake-Flask Method

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] The causality is direct: an excess of the solid compound is agitated in an aqueous buffer until the solution is saturated, meaning the rate of dissolution equals the rate of precipitation. This equilibrium concentration represents the true solubility under those conditions.

Experimental Protocol:

-

Preparation:

-

Prepare a buffer solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions).

-

Add an excess amount of the solid compound to a clear glass vial containing a known volume of the buffer. The excess solid should be visually apparent.

-

-

Equilibration (Self-Validating System):

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24-48 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point and Thermal Behavior: Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline compound, the melting point is observed as a sharp endothermic peak, providing a precise measure of the temperature at which it transitions from a solid to a liquid. This is a key indicator of purity; impurities typically broaden the melting peak and lower the melting temperature. Furthermore, DSC can reveal other thermal events like crystallization, glass transitions, and polymorphic transitions, which are critical for understanding the solid-state stability of the drug substance.[8][9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the compound into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Experimental Run (Self-Validating System):

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

-

The instrument records the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm, which is typically reported as the melting point.

-

The area under the peak is integrated to calculate the heat of fusion (ΔHfus).

-

The presence of multiple peaks or other thermal events should be investigated as they may indicate polymorphism or impurities.

-

Caption: Workflow for Melting Point Analysis by DSC.

Acid Dissociation Constant (pKa): Potentiometric Titration

Expertise & Experience: The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, the carboxylic acid group is the primary acidic center. The pKa value is crucial as it dictates the charge state of the molecule in different physiological environments, which in turn governs its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate and reliable method for pKa determination.[10][11] It works by monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The point of maximum inflection in the resulting pH vs. volume curve corresponds to the half-equivalence point, where pH = pKa.

Experimental Protocol:

-

Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[10]

-

Accurately prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

-

Titration (Self-Validating System):

-

Place the compound solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and stir continuously.

-

Immerse the calibrated pH electrode in the solution.

-

Add small, precise increments of the NaOH titrant using an auto-burette.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of this titration curve. More accurately, the equivalence point is found by calculating the first derivative of the curve (ΔpH/ΔV); the maximum of the first derivative plot indicates the equivalence point. The pKa is the pH at half of this equivalence volume.[10]

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Plausible Synthetic Route

For context and completeness, a plausible and efficient synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves the reaction of 1-(1-naphthalenyl)ethanamine with succinic anhydride. This reaction is a standard method for forming N-substituted succinamic acids.[12]

The amine's nucleophilic nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities in a single, high-yielding step. The reaction is typically carried out in an aprotic solvent like diethyl ether or chloroform at room temperature.[12][13]

Conclusion

The comprehensive physicochemical characterization of a novel compound such as 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a non-negotiable cornerstone of modern drug development. While in silico predictions provide valuable initial guidance, they must be rigorously validated through empirical measurement. The protocols detailed in this guide for determining molecular structure, solubility, thermal properties, and pKa represent a robust, industry-standard framework for generating the high-quality, reliable data needed to make informed decisions. By systematically applying these methodologies, researchers can de-risk their development programs, optimize formulation strategies, and ultimately accelerate the translation of promising molecules into effective therapies.

References

-

Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

-

ResearchGate. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

-

Bio-protocol. (2024). SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). Retrieved from [Link]

-

Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]

-

Pharmaceutical Engineering Arena. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Naphthyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

- 1. 802906-00-9|4-((1-(Naphthalen-1-yl)ethyl)amino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 2. Compound 4-[(naphthalen-1-yl)amino]-4-oxobutanoic acid - Chemdiv [chemdiv.com]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tainstruments.com [tainstruments.com]

- 9. sevenstarpharm.com [sevenstarpharm.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. mdpi.com [mdpi.com]

- 13. beilstein-archives.org [beilstein-archives.org]

An In-Depth Technical Guide to the Synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, the development of novel molecular entities with precisely defined structures is paramount. 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is one such molecule, belonging to the class of N-substituted succinamic acids. These compounds are characterized by a flexible butanoic acid backbone, an amide linkage, and a sterically significant aromatic moiety, in this case, a 1-naphthylethyl group. The presence of a chiral center, a carboxylic acid, and an amide group makes this molecule a valuable building block for the synthesis of more complex pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental design.

Synthetic Pathway and Mechanistic Overview

The most direct and high-yielding approach to synthesizing 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is through the aminolysis of succinic anhydride with 1-(naphthalen-1-yl)ethylamine. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[1][2]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-(naphthalen-1-yl)ethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.[3]

-

Ring Opening: The tetrahedral intermediate is unstable and collapses. The ring is opened by the cleavage of a carbon-oxygen bond, with the carboxylate acting as the leaving group. A subsequent proton transfer from the newly formed ammonium ion to the carboxylate yields the final product, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.

This pathway is highly efficient and atom-economical, as all atoms from the reactants are incorporated into the product. The reaction is typically carried out under mild conditions and does not require a catalyst.[4]

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 1-(Naphthalen-1-yl)ethylamine | C₁₂H₁₃N | 171.24 | 10.0 | 1.71 g |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 | 1.00 g |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 50 mL |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~20 mL |

| Sodium Hydroxide (1 M) | NaOH | 40.00 | - | ~20 mL |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | 20 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g |

| Toluene | C₇H₈ | 92.14 | - | For Recrystallization |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.71 g (10.0 mmol) of 1-(naphthalen-1-yl)ethylamine.

-

Add 30 mL of anhydrous diethyl ether to the flask and stir until the amine is fully dissolved.

-

-

Addition of Succinic Anhydride:

-

Weigh out 1.00 g (10.0 mmol) of succinic anhydride.

-

Slowly add the succinic anhydride to the stirred amine solution in small portions over 10-15 minutes. A white precipitate will likely form upon addition.

-

-

Reaction:

-

Once the addition is complete, stir the reaction mixture at room temperature for 2 hours. The reaction is typically exothermic.

-

-

Work-up and Extraction:

-

After 2 hours, add 20 mL of 1 M sodium hydroxide solution to the flask and stir vigorously for 10 minutes. This will deprotonate the carboxylic acid product, making it soluble in the aqueous layer.

-

Transfer the mixture to a separatory funnel. The organic layer (diethyl ether) will contain any unreacted amine, while the aqueous layer will contain the sodium salt of the product.

-

Separate the layers. Wash the organic layer with an additional 10 mL of 1 M sodium hydroxide.

-

Combine the aqueous layers and wash with 20 mL of diethyl ether to remove any residual starting amine.

-

Carefully acidify the combined aqueous layer with 1 M hydrochloric acid until the pH is approximately 2-3. A white precipitate of the product will form.

-

-

Isolation and Purification:

-

Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

For further purification, recrystallize the crude product from a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

-

Mechanistic Details

The nucleophilic acyl substitution reaction between an amine and an anhydride is a cornerstone of amide synthesis. The following diagram illustrates the step-by-step mechanism.

Caption: Mechanism of nucleophilic acyl substitution.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The acid-base extraction procedure is designed to selectively isolate the acidic product from any unreacted basic amine. The purity of the final product can be readily assessed by standard analytical techniques such as:

-

Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of impurities.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the synthesized compound and identify any residual starting materials or byproducts.

Conclusion

The synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid via the aminolysis of succinic anhydride is a straightforward and efficient process. The methodology presented in this guide is robust, scalable, and relies on fundamental, well-understood chemical principles. By providing a detailed protocol and a thorough explanation of the underlying mechanism, this document serves as a valuable resource for scientists engaged in the synthesis of novel organic compounds for a wide range of applications.

References

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). MDPI. [Link]

-

Nucleophilic Acyl Substitution. BYJU'S. [Link]

-

A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. [Link]

-

A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

-

Propose a mechanism for the formation of succinic anhydride from ... Pearson. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. [Link]

-

Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. [Link]

-

Condensation of succinic anhydride with N-benzylidene-N-methylamine. Stereoselective synthesis of trans- and cis-1-methyl-4-carboxy-5-phenyl-2-pyrrolidinone. ACS Publications. [Link]

-

Can somebody explain the reaction mechanism for this nucleophilic acyl substitution? Quora. [Link]

-

Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. RSC Publications. [Link]

-

The Castagnoli–Cushman Reaction. National Institutes of Health. [Link]

-

One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Succinic Anhydride: A Versatile Organic Synthesis Intermediate. Medium. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for "4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid"

Beginning Data Acquisition

I've initiated the data gathering phase. Right now, I'm focusing on finding spectroscopic information (NMR, IR, MS) specific to "4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid". Beyond that, I'm simultaneously hunting for established procedures in NMR, IR, and MS data analysis for comparable small organic molecules, too.

Expanding Search Parameters

I'm expanding the data search to include established protocols for spectroscopic analysis of similar small organic molecules. I'm also now actively pursuing authoritative sources that cover the theoretical underpinnings of NMR, IR, and MS. Context is key, so I'm also seeking synthesis information to anticipate potential spectral artifacts. Based on my findings, I'll structure a comprehensive technical guide with focused sections. It'll feature experimental design, structured data interpretation tables, and detailed analyses.

Initiating Detailed Guide Creation

I'm now diving into the specifics of guide creation. I'll begin with spectroscopic data acquisition for the target molecule. I'll include sections on MS, IR, and NMR, covering experimental choices, expected data in structured tables, and detailed interpretations. I'm also planning Graphviz diagrams for fragmentation pathways and NMR correlations. I'll cite authoritative sources throughout and provide a complete reference list.

Seeking Spectral Signatures

My search for spectroscopic data on "4-(1-Naphthalen-1-ylethyl amino)-4-oxobutanoic acid" hasn't turned up direct experimental spectra yet. However, the search is providing some useful background information. I'm focusing on related compounds and their spectral characteristics to extrapolate possible features.

Adjusting Prediction Strategy

My initial search remains fruitless for the target compound's experimental spectra. I've shifted to analyzing similar compounds: "4-(Naphthalen-1-ylamino)-4-oxobutanoic acid" and "4-(naphthalen-1-yl)-4-oxobutanoic acid," which have variations in the substituent. Since direct data is absent, I am now focusing on predicting the spectra and interpreting the results, based on structural fragments, and I will be sure to note that the data are predicted.

Shifting to Spectral Prediction

The continued absence of direct experimental spectral data for my target compound necessitates a shift in strategy. I will pivot towards predicting the NMR, IR, and MS spectra. I'll break down "4-(1-Naphthalen-1-ylethyl amino)-4-oxobutanoic acid" into its constituent functional groups – naphthalene, butanoic acid, and ethylamine – to leverage known spectroscopic data. I'm focusing on synthesizing my guide now, which will explain this predicament early in the process.

Outlining the Spectroscopic Guide

I'm starting the synthesis of my technical guide with an introduction outlining the absence of direct experimental data and the subsequent reliance on prediction. The guide structure is now taking form, with dedicated sections for MS, IR, and NMR. I'm focusing on breaking down the molecule's fragments for each spectroscopic prediction.

Formulating the Technical Guide

I've revised the plan to outline a comprehensive guide. It now starts by detailing the data limitations, then focusing on predicting MS, IR, and NMR spectra. Each section will cover prediction and methodology, including diagrams for clarity. I'm prioritizing thoroughness and citing credible sources.

Formulating a Comprehensive Plan

I've revised the plan to detail how the technical guide will cover the predicted MS, IR, and NMR data, highlighting the absence of experimental data and reliance on predictions. I will need to explain the reasoning and methodology behind the predictions, with diagrams and citation of reputable sources. My focus is now on synthesizing the guide content, with an emphasis on thoroughness and practical application.

An In-Depth Technical Guide to 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive overview of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, a specialized organic compound with potential applications in pharmaceutical and materials science research. This document details its fundamental physicochemical properties, including its precise molecular weight and formula. Furthermore, it outlines a robust, field-proven protocol for its synthesis and subsequent characterization. The methodologies are presented with a focus on the underlying chemical principles and self-validating experimental design, ensuring reproducibility and accuracy. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for their work.

Introduction and Compound Overview

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a carboxylic acid derivative characterized by the presence of a bulky, hydrophobic naphthalene moiety linked via an ethylamine bridge to a succinamic acid backbone. The structural combination of a rigid aromatic system and a flexible, functionalized aliphatic chain imparts unique chemical characteristics to the molecule. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amide linkage suggests its potential for engaging in specific molecular interactions, making it a compound of interest for applications such as a building block in supramolecular chemistry or as a scaffold in medicinal chemistry.

The precise molecular structure dictates its properties and potential reactivity. Understanding these foundational aspects is critical for its effective application in research and development.

Physicochemical Properties

The fundamental properties of a compound are critical for its handling, characterization, and application. The key identifiers and calculated properties for 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| CAS Number | 802906-00-9 | [1][2] |

| Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O | [1] |

Synthesis Protocol: Amidation of 1-(1-Naphthyl)ethylamine

The synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is most directly achieved through the nucleophilic acyl substitution reaction between 1-(1-naphthyl)ethylamine and succinic anhydride. This reaction is a classic example of ring-opening acylation of an amine by an anhydride, a high-yield and generally clean reaction.

Underlying Principle

The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the succinic anhydride. This nucleophilic attack leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride.

Experimental Workflow

Caption: Synthesis workflow for 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.

Detailed Methodology

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1-(1-naphthyl)ethylamine in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reaction: To the cooled, stirring solution, add 1.05 equivalents of succinic anhydride portion-wise, ensuring the temperature does not rise significantly.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Structural Characterization Workflow

Confirmation of the synthesized product's identity and purity is paramount. A multi-technique approach is recommended for unambiguous characterization.

Caption: Recommended workflow for the characterization of the synthesized compound.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Method: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

-

Expected Result: The ESI-MS spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 272.1230, consistent with the molecular formula C₁₆H₁₇NO₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of the molecule.

-

Method: ¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Features:

-

Signals in the aromatic region (approx. 7.4-8.2 ppm) corresponding to the protons of the naphthalene ring.

-

A multiplet for the methine proton (-CH-) adjacent to the naphthalene ring and the amide nitrogen.

-

A doublet for the methyl group (-CH₃) protons.

-

Signals corresponding to the methylene protons (-CH₂-CH₂-) of the butanoic acid chain.

-

A broad singlet for the carboxylic acid proton (-COOH).

-

A signal for the amide proton (-NH-).

-

-

Expected ¹³C NMR Features:

-

Signals for the carbonyl carbons of the amide and carboxylic acid.

-

Multiple signals in the aromatic region for the carbons of the naphthalene ring.

-

Signals for the aliphatic carbons of the ethyl and butanoic acid moieties.

-

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Method: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).

-

An N-H stretch from the amide (approx. 3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).

-

A C=O stretch from the amide (Amide I band, approx. 1640 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is not widely available, safe laboratory practices should be followed based on the functional groups present and related compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has established the definitive molecular weight of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid as 271.31 g/mol , corresponding to the molecular formula C₁₆H₁₇NO₃. A reliable synthetic route and a comprehensive characterization strategy have been presented to aid researchers in their work with this compound. Adherence to the described protocols and safety guidelines will ensure the successful synthesis, verification, and safe handling of this molecule for its intended research applications.

References

-

Appchem. Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo-. Available at: [Link]

Sources

An In-depth Technical Guide to the Purity and Characterization of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Introduction

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a chiral N-substituted succinamic acid derivative. Its structure, featuring a bulky naphthalene group, a chiral center, a secondary amide, and a terminal carboxylic acid, presents a unique set of challenges and requirements for its comprehensive analysis. For researchers in drug discovery and development, establishing the identity, purity, and stereochemical integrity of such molecules is a non-negotiable prerequisite for advancing to subsequent biological assays and preclinical studies.

This guide provides a holistic framework for the rigorous purity assessment and structural characterization of this compound. It is designed for scientists who require not just protocols, but a deep, mechanistic understanding of the analytical choices made. We will move beyond rote procedures to explain the causality behind method selection, ensuring that the described workflows are robust, logical, and self-validating.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The primary tool for assessing the purity of a non-volatile small molecule like 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is High-Performance Liquid Chromatography (HPLC). Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Rationale for Method Selection: Reversed-Phase HPLC

A reversed-phase (RP) HPLC method is the logical starting point. The molecule possesses significant non-polar character due to the naphthalene ring, making it well-suited for retention on a non-polar stationary phase (like C18). The carboxylic acid and amide moieties provide sufficient polarity to ensure elution with a common polar mobile phase, typically a mixture of water and acetonitrile or methanol.

Potential Impurities: The analytical strategy must account for impurities originating from the synthesis. A common route to this compound is the reaction of 1-(1-Naphthyl)ethylamine with succinic anhydride.[1] Potential impurities therefore include:

-

Starting Materials: Unreacted 1-(1-Naphthyl)ethylamine and succinic acid (the hydrolyzed form of the anhydride).

-

By-products: Di-acylated amine or other side-reaction products.

-

Enantiomeric Impurity: If a specific enantiomer (e.g., the R- or S-isomer) is desired, the other enantiomer is a critical impurity to monitor.

Experimental Workflow: Purity Analysis

The following diagram outlines the logical flow for determining the purity of a new batch of the target compound.

Caption: Workflow for HPLC-based purity assessment.

Detailed Protocol: Achiral Purity by RP-HPLC

This method is designed to separate the main compound from process-related, non-chiral impurities.

-

Instrumentation: HPLC or UHPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Acetonitrile

-

-

Gradient Elution: A gradient is crucial to elute both polar (succinic acid) and non-polar (naphthalene-containing) compounds in a reasonable time.

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 280 nm (the absorbance maximum for the naphthalene moiety).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Trustworthiness Check (System Suitability): Before sample analysis, inject a standard solution to ensure the system is performing correctly. Key parameters include peak tailing (should be < 1.5) and theoretical plates (should be > 2000).

Data Presentation: Purity Analysis Results

| Peak No. | Retention Time (min) | Area (%) | Identity (Tentative) |

| 1 | 2.1 | 0.08 | Succinic Acid |

| 2 | 8.5 | 0.15 | Unknown Impurity |

| 3 | 11.2 | 99.72 | Main Compound |

| 4 | 13.4 | 0.05 | 1-(1-Naphthyl)ethylamine |

Protocol: Chiral Purity by Chiral HPLC

If the compound is intended to be a single enantiomer, its enantiomeric purity must be determined. Direct separation on a Chiral Stationary Phase (CSP) is the preferred method.[2][3] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[4]

-

Instrumentation: HPLC system with UV detector.

-

Column: Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series or equivalent).

-

Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 80:20 v/v). A small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) is often added to improve the peak shape of acidic analytes.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Rationale: The separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times.

Part 2: Structural Characterization

Once purity is established, a suite of spectroscopic techniques must be employed to confirm that the chemical structure is correct.

Experimental Workflow: Structural Elucidation

This diagram illustrates the parallel and complementary nature of the key characterization techniques.

Sources

The Naphthalene Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide on the Biological Activities of Naphthalene Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, has emerged as a remarkably versatile scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties, coupled with the facility for chemical modification, have rendered naphthalene derivatives a rich source of diverse biological activities. This technical guide provides a comprehensive exploration of the significant therapeutic potential of these compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core biological activities exhibited by naphthalene derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The underlying mechanisms of action, supported by experimental evidence, will be elucidated. Furthermore, this guide will present detailed experimental protocols for the evaluation of these biological activities, offering a practical framework for researchers. Key signaling pathways and experimental workflows are visualized to enhance understanding, and a curated compilation of quantitative data is provided for comparative analysis. Finally, we will address the critical aspect of naphthalene-related toxicity, a crucial consideration in the journey from discovery to clinical application.

Introduction: The Enduring Relevance of the Naphthalene Moiety

Naphthalene, first identified in 1819 from coal tar, is a deceptively simple molecule comprising two fused benzene rings.[2] Its rigid, planar structure and lipophilic nature provide an ideal foundation for the design of molecules that can effectively interact with biological targets. The naphthalene moiety is present in a number of commercially available drugs, such as the antifungal agents naftifine and terbinafine, and the antibiotic nafcillin, underscoring its therapeutic relevance.[1][3] The continuous exploration of novel naphthalene derivatives is driven by the urgent need for new therapeutic agents to combat challenges like antimicrobial resistance and complex diseases such as cancer and neurodegenerative disorders.[1]

The biological activity of naphthalene derivatives can be finely tuned through the introduction of various functional groups at different positions on the bicyclic ring system. This chemical tractability allows for the optimization of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide will systematically explore the major therapeutic areas where naphthalene derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Naphthalene derivatives have demonstrated a wide spectrum of anticancer activities, targeting various hallmarks of cancer.[2][4][5] Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular division, and induction of apoptosis.

Mechanisms of Anticancer Action

Several key mechanisms contribute to the anticancer effects of naphthalene derivatives:

-

Tubulin Polymerization Inhibition: A significant number of naphthalene-containing compounds exert their cytotoxic effects by interfering with microtubule dynamics.[6][7] They can bind to the colchicine-binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

-

Enzyme Inhibition: Naphthalene derivatives have been shown to inhibit crucial enzymes involved in cancer progression. This includes topoisomerases, cytoplasmic protein-tyrosine phosphatases, and VEGFR-2.[4][9] For instance, certain naphthalene-1,4-dione analogues have been designed to target Kelch-like ECH-associated protein 1 (Keap1), thereby disrupting the Warburg effect, a metabolic hallmark of cancer.[10]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in many cancers, promoting cell proliferation and survival. Novel naphthalene derivatives have been synthesized that can effectively inhibit STAT3 signaling, showing promise in treating aggressive cancers like triple-negative breast cancer.[11]

-

Induction of Apoptosis: Many naphthalene derivatives induce programmed cell death in cancer cells. For example, naphthalene-based thiosemicarbazone derivatives have been shown to induce apoptosis in prostate cancer cells.[12]

Prominent Anticancer Naphthalene Derivatives

The following table summarizes some naphthalene derivatives with notable anticancer activity:

| Compound Class | Cancer Cell Line(s) | IC50 Values | Mechanism of Action | Reference(s) |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, Hela, A549 | 0.03 - 2.00 µM | Cell cycle arrest, apoptosis | [4] |

| Naphthalene-based thiosemicarbazones | LNCaP | >50% cell death | Apoptosis induction | [12] |

| Naphthalene-containing enamides | Huh-7 | 2.62 - 3.37 µM | Tubulin polymerization inhibition | [7] |

| Sulphonamide derivatives with naphthalene moiety | MCF-7, A549 | 0.33 - 0.51 µM | Tubulin polymerization inhibition | |

| Naphthalene substituted benzimidazole derivatives | HepG2 | 0.078 - 0.625 µM | Selective cytotoxicity | [13] |

| Naphthalene-1,4-dione analogues | Cancer cells | ~1 µM | Targeting Keap1 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental method for evaluating the anticancer potential of naphthalene derivatives is the MTT assay, which measures cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthalene derivative in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Tubulin Polymerization Inhibition Pathway

Caption: Naphthalene derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Naphthalene derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.[1][2][14][15]

Mechanisms of Antimicrobial Action

Naphthalene derivatives employ several mechanisms to combat microbial growth:

-